molecular formula C18H16N2O3 B2356267 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate CAS No. 386281-06-7

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate

Cat. No.: B2356267
CAS No.: 386281-06-7
M. Wt: 308.337
InChI Key: KCNFUTUJBJXIDO-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is an ester derivative featuring a phenacyl scaffold with a 4-ethylphenyl substituent on the amino-oxoethyl moiety and a 4-cyanobenzoate ester group.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-13-5-9-16(10-6-13)20-17(21)12-23-18(22)15-7-3-14(11-19)4-8-15/h3-10H,2,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFUTUJBJXIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves the reaction of 4-ethylphenylamine with ethyl 4-cyanobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Phenyl and Benzoate Moieties

The target compound’s structural analogs vary in substituents on both the phenyl ring (attached to the amino-oxoethyl group) and the benzoate moiety. Key comparisons include:

Compound Phenyl Substituent Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Melting Point Key Applications
2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate (Target) 4-Ethyl 4-Cyano C₁₇H₁₅N₂O₃ ~301.3 (calculated) Not reported Potential photo-labile protecting groups, drug intermediates
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 4-Chloro 4-Hydroxy C₁₅H₁₁ClO₄ 290.70 453–454 K Synthetic chemistry intermediates
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate 4-Bromo 4-Amino C₁₅H₁₃BrN₂O₃ 365.18 Not reported Pharmaceutical intermediates
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-Methoxy Ethyl ester (non-benzoate) C₁₁H₁₃NO₄ 223.23 Not reported Analytical standards, API synthesis
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate 4-Ethyl 4-Fluoro C₁₇H₁₅FO₃ 298.30 Not reported Material science applications

Key Observations:

  • Electronic Effects: The 4-cyano group (strong electron-withdrawing) in the target compound contrasts with electron-donating groups (e.g., 4-methoxy ) or weakly withdrawing groups (e.g., 4-fluoro ). This impacts solubility, with cyano likely reducing polarity compared to hydroxy or amino analogs.
  • Molecular Weight: The target compound (~301.3 g/mol) is lighter than brominated analogs (e.g., 365.18 g/mol ) due to the absence of heavy atoms.
  • Thermal Stability: Melting points correlate with substituent polarity; for example, the 4-hydroxy analog has a high melting point (453–454 K), whereas halogenated derivatives (e.g., 4-chloro ) may exhibit lower thermal stability.

Physicochemical Properties

  • Solubility: The 4-cyano group’s hydrophobicity likely reduces aqueous solubility compared to hydroxy or amino analogs but improves lipid solubility, enhancing membrane permeability.
  • Crystallinity: The target compound’s symmetry (4-ethyl and 4-cyano groups) may promote crystalline packing, similar to 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate , which forms needle-shaped crystals.

Biological Activity

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a unique structure that includes an ethylphenylamino group, an oxoethyl moiety, and a cyanobenzoate component. The compound's biological activity is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3C_{16}H_{16}N_2O_3, with a molecular weight of approximately 284.31 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Ethylphenylamino groupContributes to the compound's reactivity and biological interactions
Oxoethyl groupImparts specific chemical properties
Cyanobenzoate groupEnhances potential biological activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may influence biochemical pathways by:

  • Binding to specific enzymes, altering their activity.
  • Interacting with cellular receptors, potentially modulating signaling pathways.
  • Inducing apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies have shown that this compound possesses anticancer activity. The compound has been tested against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings indicate that the compound may induce cytotoxic effects in cancer cells, leading to cell death through apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of cyanobenzoates, including this compound, exhibited promising antibacterial activity against resistant strains of Staphylococcus aureus.
  • Anticancer Research : A research article in Cancer Letters highlighted the potential of compounds similar to this compound in inhibiting tumor growth in xenograft models.
  • Mechanistic Insights : Research conducted at a leading university explored the mechanism of action, revealing that the compound interacts with DNA topoisomerases, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
Ethyl 4-cyanobenzoateModerateLow
Methyl 4-cyanobenzoateLowModerate
2-Oxo-2-(phenylamino)ethyl 4-cyanobenzoateHighHigh

This comparison highlights the enhanced biological activity associated with the ethylphenylamino substitution in our target compound.

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